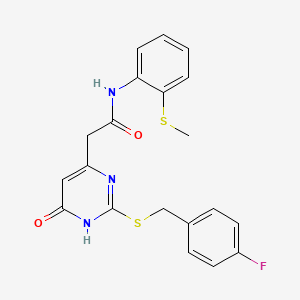

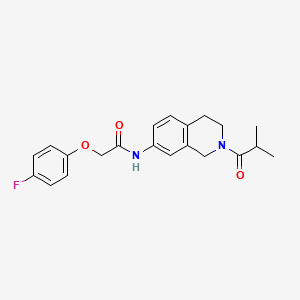

3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

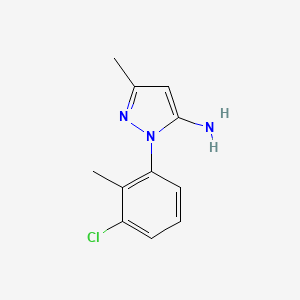

Pyridin-4-ylmethyl is a common structural motif found in many organic compounds . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a methyl group. This structure can be part of larger molecules, such as benzotriazinones, which are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) with a wide range of biological activities .

Synthesis Analysis

The synthesis of pyridin-4-ylmethyl derivatives often involves the use of classical molecular simulation methods . For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was achieved using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of pyridin-4-ylmethyl derivatives can be complex and varies depending on the specific compound. For instance, the structure of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was described as a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .Chemical Reactions Analysis

The chemical reactions involving pyridin-4-ylmethyl derivatives can be diverse. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives involved the use of magnesium oxide nanoparticles as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridin-4-ylmethyl derivatives depend on the specific compound. For instance, the compound N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide was described as light-yellow crystals .Applications De Recherche Scientifique

Catalytic Activity in Oxidation Reactions

The compound has been associated with the synthesis of dioxidovanadium(V) complexes, which exhibit catalytic activity in the oxidation of olefins using hydrogen peroxide as an oxidant. This application is crucial in organic synthesis, particularly in the selective oxidation of organic molecules, demonstrating the compound's potential as a ligand in catalytic systems (Ghorbanloo et al., 2017).

Coordination Polymers

Coordination polymers formed from reactions involving flexible bis(2-pyridyl) ligands showcase the structural versatility of pyridin-4-ylmethyl derivatives. These polymers exhibit diverse structural motifs depending on the ligand and reaction stoichiometry, underlining their potential in the design of new materials with novel properties (Oh et al., 2005).

Corrosion Inhibition

In the field of materials science, derivatives of "3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one" have been explored as corrosion inhibitors for mild steel in acidic medium. This application is vital for protecting industrial infrastructure and machinery against corrosion, potentially saving significant maintenance costs (Ma et al., 2017).

Antimicrobial and Antitumor Activities

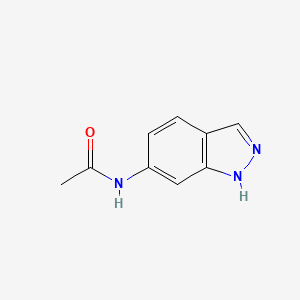

Research has also focused on the synthesis of zinc(II) complexes with pyridine thiazole derivatives derived from "this compound," which displayed considerable in vitro antimicrobial activity against specific bacteria and cancer cell lines. This highlights the compound's potential in medicinal chemistry for developing new therapeutic agents (Xun-Zhong et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-(pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-13-11-3-1-2-4-12(11)15-16-17(13)9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAXRACSUITJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)